molecular formula C22H24ClN5O3S B4224386 N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide

N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B4224386
M. Wt: 474.0 g/mol
InChI Key: JCTGIGDRIPAPMA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenylamino group, and a triazole ring

Preparation Methods

The synthesis of N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and ethoxyphenylamino groups. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group using chlorinating agents.

    Introduction of the Ethoxyphenylamino Group: This step involves the reaction of an ethoxyphenylamine derivative with the triazole intermediate.

    Final Assembly: The final step involves the coupling of the triazole intermediate with the chlorophenyl and ethoxyphenylamino groups to form the desired compound.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide: This compound has a methoxy group instead of an ethoxy group.

    N-(2-chlorophenyl)-3-[5-({2-[(4-aminophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide: This compound has an amino group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-3-31-16-10-8-15(9-11-16)24-21(30)14-32-22-27-26-19(28(22)2)12-13-20(29)25-18-7-5-4-6-17(18)23/h4-11H,3,12-14H2,1-2H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTGIGDRIPAPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide

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